Phenyl 3-phenylprop-2-enoate
Description
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
phenyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H |
InChI Key |
NBFNGRDFKUJVIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl 3 Phenylprop 2 Enoate and Its Analogues
Classical Esterification and Transesterification Approaches
Traditional methods for forming the ester linkage in phenyl 3-phenylprop-2-enoate (B8295013) rely on well-established reactions that directly couple a cinnamic acid derivative with a phenol (B47542) or involve the transformation of a related ester.
Direct Condensation of Cinnamic Acid with Phenol
Direct esterification, while a fundamental method, is often challenging for phenols. Unlike alcohols, phenols react slowly with carboxylic acids, traditionally leading to a belief that direct esterification is not a viable preparative method unless forced to completion libretexts.orgsci-hub.se. However, research has demonstrated that this reaction can be successfully carried out, often with the aid of coupling agents or catalysts to improve yields.
One approach involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between cinnamic acid and a phenol researchgate.netunlp.edu.ar. Another method employs a heteropolyacid catalyst (H6P2W18O62·24 H2O), which has been shown to be effective for the direct esterification of various cinnamic acids with both electron-releasing and electron-withdrawing substituted phenols researchgate.netunlp.edu.ar. This catalytic system is environmentally friendly and results in high yields, typically between 84-95%, under refluxing toluene with a 1:1 molar ratio of reactants researchgate.netunlp.edu.ar.
| Cinnamic Acid Substituent (R group) | Phenol Substituent (R' group) | Product | Yield (%) |
|---|---|---|---|
| H | H | Phenyl cinnamate (B1238496) | 90 |
| H | 4-CH3 | 4-Methylphenyl cinnamate | 93 |
| H | 4-OCH3 | 4-Methoxyphenyl cinnamate | 91 |
| 4-OCH3 | H | Phenyl 4-methoxycinnamate | 92 |
Data sourced from ARKIVOC 2008 (xii) 269-276. researchgate.net
Utilization of Acid Halides (e.g., Cinnamoyl Chloride) in Ester Formation
A more reactive derivative of cinnamic acid, cinnamoyl chloride, is frequently used to overcome the low reactivity of phenols libretexts.org. This classic method involves the reaction of cinnamoyl chloride with phenol researchgate.netunlp.edu.ar. The cinnamoyl chloride is typically prepared by treating cinnamic acid with a chlorinating agent like thionyl chloride (SOCl₂) orgsyn.orgnih.gov.
The general procedure involves first heating cinnamic acid with thionyl chloride, often on a steam bath, until the evolution of hydrogen chloride and sulfur dioxide ceases. After this, phenol is added to the resulting cinnamoyl chloride, and the mixture is heated again to complete the reaction orgsyn.org. The product, phenyl cinnamate, is then isolated by distillation under reduced pressure orgsyn.org. This method can achieve high initial yields of 83–89%, which can be further purified by recrystallization orgsyn.org. The reaction is a nucleophilic acyl substitution, where the phenol attacks the electrophilic carbonyl carbon of the cinnamoyl chloride . To enhance the reaction rate, especially with less reactive acyl chlorides, the phenol can first be converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide (B78521) solution libretexts.org.
Application of Acid Anhydrides
The use of acid anhydrides, such as cinnamic anhydride (B1165640), provides another route for the acylation of phenols to form phenyl cinnamates ucalgary.ca. This reaction can be performed by heating the acid anhydride and phenol together, often in the presence of a dehydrating agent like fused zinc chloride or anhydrous sodium acetate (B1210297) orgsyn.org.
The reaction of phenols with acid anhydrides is generally slower than with acid chlorides and may require heating libretexts.org. The mechanism involves a nucleophilic attack of the phenol on one of the carbonyl carbons of the anhydride. Catalysis can be employed to promote O-acylation (ester formation) over C-acylation (Friedel-Crafts reaction). Base catalysis, for instance, involves deprotonating the phenol to increase its nucleophilicity ucalgary.ca.
Distillation-Based Synthesis from Related Esters (e.g., Phenyl Fumarate)
An interesting and less common method for the preparation of phenyl cinnamate involves the careful distillation of a related ester, phenyl fumarate orgsyn.org. This process represents a transesterification or rearrangement reaction occurring under thermal conditions. While mentioned as a viable synthetic route, detailed mechanistic studies or extensive yield data for this specific transformation are not widely reported in the common literature.
Catalytic Synthesis Routes for Phenyl 3-phenylprop-2-enoate
Catalysis plays a crucial role in enhancing the efficiency and feasibility of synthesizing phenyl cinnamate, particularly in direct esterification approaches where the reactivity of phenols is inherently low.
Mineral Acid Catalysis (e.g., Sulfuric Acid)
Mineral acids like sulfuric acid are commonly used as catalysts in esterification reactions. In the context of phenyl cinnamate synthesis, concentrated sulfuric acid can be used to catalyze the reaction between cinnamic acid, phenol, and acetic anhydride journals.co.za. The addition of a small amount of sulfuric acid to an equimolecular mixture of the reactants can initiate the reaction, leading to a rise in temperature journals.co.za. This method has been used to prepare phenyl cinnamate in high yields (97%) journals.co.za. The role of the acid catalyst is to protonate the acylating agent, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phenol ucalgary.ca. While effective, direct esterification of phenols with carboxylic acids using acid catalysts like p-toluenesulfonic acid has been reported to give low yields without efficient water removal sci-hub.se.
| Method | Key Reagents | Typical Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Direct Condensation | Cinnamic acid, Phenol, Heteropolyacid | Refluxing toluene | 84-95% | researchgate.netunlp.edu.ar |
| Acid Halide Route | Cinnamoyl chloride, Phenol | Heating on steam/sand bath | 83-89% (crude) | orgsyn.org |
| Acid Anhydride Route | Cinnamic anhydride, Phenol, ZnCl₂ | Heating | Not specified | orgsyn.org |
| Mineral Acid Catalysis | Cinnamic acid, Phenol, Acetic anhydride, H₂SO₄ | Exothermic reaction | 97% | journals.co.za |
Lewis Acid and Dehydrating Agent Catalysis (e.g., Fused Zinc Chloride, Anhydrous Sodium Acetate)
Traditional methods for the synthesis of phenyl cinnamate and other phenolic esters have employed dehydrating agents and Lewis acids to facilitate the esterification between a cinnamic acid derivative and a phenol. One established method involves heating the acid anhydride and phenol in the presence of a dehydrating agent like fused zinc chloride or anhydrous sodium acetate orgsyn.org. These agents promote the removal of water, driving the equilibrium towards the formation of the ester.
Another classical approach to forming the necessary acyl chloride intermediate for esterification is the use of thionyl chloride with cinnamic acid. In a typical procedure, cinnamic acid is reacted with thionyl chloride to form cinnamoyl chloride. Subsequent reaction with phenol yields phenyl cinnamate. While effective, this method generates hydrogen chloride and sulfur dioxide as byproducts orgsyn.org. After the reaction, the crude product can be purified by vacuum distillation and recrystallization from ethanol to yield pure white crystals orgsyn.org. A similar principle is applied in the Perkin reaction, where an aromatic aldehyde condenses with an aliphatic anhydride in the presence of a weak base, such as sodium acetate, to form a cinnamic acid derivative, which can then be esterified orgsyn.org.
| Catalyst/Reagent | Reactants | Product | Yield (%) | Conditions |
| Fused Zinc Chloride | Cinnamic anhydride, Phenol | Phenyl Cinnamate | Not specified | Heating |
| Anhydrous Sodium Acetate | Cinnamic anhydride, Phenol | Phenyl Cinnamate | Not specified | Heating |
| Thionyl Chloride, then Phenol | Cinnamic acid, Phenol | Phenyl Cinnamate | 63-75 (recrystallized) | Heating, then vacuum distillation |
Heterogeneous Catalysis (e.g., Mo-Keggin Heteropoly Acids, Neutral Alumina)
In the pursuit of more sustainable and reusable catalytic systems, heterogeneous catalysts have been explored for the synthesis of phenyl cinnamates. Mo-Keggin heteropoly acids, such as H₃PMo₁₂O₄₀ and H₄SiMo₁₂O₄₀, have proven to be effective catalysts for the direct esterification of cinnamic acids with phenols unlp.edu.ar. This method offers a simple, environmentally friendly, and high-yielding route to aryl cinnamates unlp.edu.ar.
The reaction proceeds efficiently with a 1:1 molar ratio of reactants and a catalytic amount of the heteropoly acid (1 mmol %) unlp.edu.ar. A key advantage of this methodology is the reusability of the catalyst; it can be recovered and reused for at least four cycles without a significant loss in activity unlp.edu.ar. This approach has been successfully applied to a range of substituted cinnamic acids and phenols, affording yields between 80 and 91% for most esters unlp.edu.ar.
| Catalyst | Reactants | Product | Yield (%) | Conditions |
| H₃PMo₁₂O₄₀ | Cinnamic acid, Phenol | Phenyl Cinnamate | 91 | Toluene, reflux, 2h |
| H₃PMo₁₂O₄₀ | 4-Methoxycinnamic acid, Phenol | Phenyl 4-methoxycinnamate | 90 | Toluene, reflux, 2h |
| H₄SiMo₁₂O₄₀ | Cinnamic acid, Phenol | Phenyl Cinnamate | 88 | Toluene, reflux, 3h |
| H₄SiMo₁₂O₄₀ | 4-Chlorocinnamic acid, Phenol | Phenyl 4-chlorocinnamate | 85 | Toluene, reflux, 3h |
While specific studies on the use of neutral alumina for the synthesis of this compound are not extensively detailed in the provided context, alumina is known to be a versatile solid support and catalyst in organic synthesis. It has been employed in reactions such as the ortho-allylation of phenols, demonstrating its utility in facilitating reactions involving phenolic compounds mcmaster.ca.
Oxidative Coupling and Other Emerging Catalytic Systems
Oxidative coupling represents an alternative strategy for the formation of C-O bonds in ester synthesis. While direct oxidative coupling of cinnamic acid and phenol to form phenyl cinnamate is an area of ongoing research, related transformations have been reported. For instance, the oxidative esterification of cinnamaldehyde (B126680), an aldehyde precursor to cinnamic acid, can yield cinnamate esters. This reaction can proceed via an intramolecular oxidation mechanism where the carbon-carbon double bond acts as an internal oxidant, representing an environmentally benign method with no leaving groups researchgate.net.
The oxidation of the four 3-phenyl-2-propene compounds, including cinnamaldehyde and cinnamic acid, has been studied, with common oxidation products being benzaldehyde and benzoic acid, resulting from the oxidation of the carbon-carbon double bond nih.gov. This highlights the potential for side reactions in oxidative approaches that must be controlled to achieve selective esterification.
Advanced and Green Synthetic Strategies
Enzymatic Esterification Techniques (e.g., Lipase-Catalyzed)
Enzymatic catalysis, particularly with lipases, has emerged as a powerful green chemistry tool for the synthesis of esters, including cinnamates. Lipases offer high selectivity and operate under mild reaction conditions, often in solvent-free systems, which reduces the environmental impact nih.gov. The lipase-catalyzed synthesis of various cinnamate esters has been optimized by studying parameters such as temperature, enzyme loading, and substrate molar ratio researchgate.net.
Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently used due to their stability and ease of recovery and reuse nih.gov. The enzymatic method has been successfully applied to the esterification of cinnamic acid and its analogues with various alcohols, including fatty alcohols, to produce a range of alkyl 3-phenylpropenoates nih.gov.
| Lipase Source | Reactants | Product | Yield (%) | Conditions |
| Candida antarctica lipase B (Novozym 435) | Cinnamic acid, Oleyl alcohol | Oleyl cinnamate | 100 | Iso-octane/2-butanone (85:15 v/v), 55°C, 12 days |
| Lipozyme® TL IM | Methyl 4-chlorocinnamate, Phenylethylamine | N-phenethyl-4-chlorocinnamamide | 91.3 | tert-amyl alcohol, 45°C, 40 min |
| Not specified | Cinnamic acid, Octanol | Octyl cinnamate | 93.8 | Solvent-free, 74.6°C, 11.1 h, 150 W ultrasound |
Halogen-Free Synthesis Protocols
A significant advancement in green chemistry is the development of halogen-free synthesis protocols, which avoid the use of chlorinated reagents like thionyl chloride and the associated formation of corrosive byproducts. The aforementioned Mo-Keggin heteropoly acid-catalyzed direct esterification of cinnamic acids with phenols is a prime example of a chlorine-free method unlp.edu.ariupac.orgconicet.gov.arorkg.orgresearchgate.net. This approach circumvents the need for the activation of the carboxylic acid group to an acyl chloride, thereby providing a cleaner and more atom-economical synthesis route unlp.edu.ar. Such halogen-free conditions are being developed for a variety of organic transformations to reduce the environmental impact of chemical synthesis unlp.edu.ar.
Industrial Scale Production Considerations for Cinnamate Esters
The industrial-scale production of cinnamate esters, which are used in fragrances, pharmaceuticals, and as UV filters in sunscreens, requires careful consideration of process efficiency, cost-effectiveness, and environmental impact. Catalysis plays a crucial role in the industrial production of fine chemicals and pharmaceuticals, with a focus on both homogeneous and heterogeneous systems semanticscholar.org.
For large-scale synthesis, batch processes using stirred tank reactors are common semanticscholar.org. The choice of catalyst is critical; for instance, in the production of 2-ethylhexyl 4-methoxycinnamate, a widely used sunscreen agent, transesterification of ethyl 4-methoxycinnamate with 2-ethylhexanol using p-toluenesulfonic acid as a catalyst has been shown to be effective researchgate.net. However, the use of strong, corrosive acids necessitates careful material selection for reactors and downstream processing to neutralize the catalyst.
The development of robust and reusable heterogeneous catalysts is a key goal for industrial applications to simplify product purification and reduce waste. The use of enzymatic catalysts, such as immobilized lipases, is also gaining traction for industrial processes due to their high selectivity, mild operating conditions, and potential for reuse, which can lead to more sustainable and cost-effective manufacturing mdpi.com. The optimization of reaction conditions, including temperature, pressure, and reactant ratios, is essential to maximize yield and minimize energy consumption on an industrial scale.
Chemical Reactivity and Mechanistic Investigations of Phenyl 3 Phenylprop 2 Enoate
Reaction Pathways of the Ester Functional Group
The ester functional group is a primary site for nucleophilic attack, leading to cleavage of the acyl-oxygen bond. The reactivity is influenced by the stability of the phenoxide leaving group.
Hydrolysis Mechanisms and Kinetics
Ester hydrolysis is a fundamental reaction that cleaves the ester into a carboxylic acid and an alcohol (or phenol). The hydrolysis of phenyl 3-phenylprop-2-enoate (B8295013) to cinnamic acid and phenol (B47542) can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible as the final step involves the deprotonation of the carboxylic acid by the strong base. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon.
Step 1: Nucleophilic Attack. The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.
Step 2: Collapse of the Intermediate. The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the phenoxide ion (PhO⁻), which is a relatively good leaving group due to the resonance stabilization of the negative charge over the phenyl ring.
Step 3: Acid-Base Reaction. The phenoxide ion is basic and deprotonates the newly formed cinnamic acid, yielding a phenate salt and a carboxylate ion. This final step drives the equilibrium towards the products.
Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by a weak nucleophile like water.
Step 1: Protonation. The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), increasing the electrophilicity of the carbonyl carbon.
Step 2: Nucleophilic Attack. A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Step 3: Proton Transfer. A proton is transferred from the oxonium ion to one of the hydroxyl groups, making it a better leaving group (phenol).
Step 4: Elimination of Phenol. The intermediate collapses, expelling a molecule of phenol and forming the protonated carboxylic acid.
Step 5: Deprotonation. The protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form cinnamic acid.
Kinetic studies on the hydrolysis of phenyl esters show that the reaction rates are sensitive to the pH of the solution. researchgate.net The hydrolysis of phenyl isocyanate, for instance, is subject to general base catalysis, where one water molecule acts as a nucleophile and another as a general base. rsc.org
| Condition | Catalyst | Key Steps | Products |
| Basic | OH⁻ | Nucleophilic addition, Elimination of phenoxide, Deprotonation | Cinnamate (B1238496), Phenol |
| Acidic | H₃O⁺ | Carbonyl protonation, Nucleophilic attack by H₂O, Elimination of phenol | Cinnamic Acid, Phenol |
Nucleophilic Substitution Reactions at the Ester Linkage
The ester linkage of phenyl 3-phenylprop-2-enoate is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile replaces the phenoxy group. The reaction generally proceeds via a tetrahedral addition-elimination mechanism, similar to hydrolysis. researchgate.net
Stronger nucleophiles than water can be used to effect transformations such as aminolysis and transesterification.
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines yields cinnamamides. The lone pair of electrons on the nitrogen atom acts as the nucleophile.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the phenyl group with a different alkyl or aryl group, forming a new ester.
The efficiency of these reactions is dependent on the nucleophilicity of the attacking species and the reaction conditions. Studies on related phenyl cinnamates have been conducted to determine second-order rate constants for reactions with various nucleophiles. researchgate.net
| Reaction | Nucleophile | Product |
| Aminolysis | RNH₂ (Amine) | N-alkyl-3-phenylpropenamide |
| Transesterification | R'OH (Alcohol) | Alkyl 3-phenylprop-2-enoate |
Reactivity of the α,β-Unsaturated System
The conjugated system, consisting of the carbon-carbon double bond and the carbonyl group, provides additional reaction sites. The double bond can react with both electrophiles and nucleophiles.
Electrophilic and Nucleophilic Addition Reactions
Electrophilic Addition: The π-bond of the alkene can act as a nucleophile and attack electrophiles. For example, the reaction with halogens (e.g., Br₂) leads to the addition of halogen atoms across the double bond, forming a dihalo-substituted saturated ester. The reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion. quizlet.com
Nucleophilic Addition (Michael Addition): The presence of the electron-withdrawing ester group makes the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles. This conjugate addition is known as the Michael reaction. nih.gov Cinnamates are known to act as Michael acceptors. nih.gov Soft nucleophiles, such as enolates, amines, and thiols, preferentially add to the β-carbon. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product.
| Addition Type | Reagent Type | Site of Attack | Intermediate | Product Type |
| Electrophilic | Electrophile (e.g., Br₂) | C=C double bond | Cyclic halonium ion | Dihalo-saturated ester |
| Nucleophilic | Nucleophile (e.g., R₂CuLi) | β-carbon | Resonance-stabilized enolate | β-substituted saturated ester |
Oxidation Reactions (e.g., to Carboxylic Acids)
The carbon-carbon double bond of the α,β-unsaturated system can be oxidatively cleaved to yield carboxylic acids. This transformation breaks the molecule into two fragments. Several reagents can accomplish this: organic-chemistry.org
Ozonolysis: Treatment with ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) will cleave the double bond. This reaction would yield benzoic acid and a derivative of oxalic acid.
Potassium Permanganate: Under strong oxidizing conditions (hot, concentrated KMnO₄), the double bond is cleaved to produce benzoic acid and oxalic acid (which may be further oxidized to CO₂).
Ruthenium(VIII) oxide/Osmium tetroxide with an oxidant: Catalytic amounts of OsO₄ or RuO₂ in the presence of a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄) can also effect the oxidative cleavage of the double bond. organic-chemistry.org
Reduction Reactions (e.g., to Saturated Esters or Alcohols)
Both the double bond and the ester group can be reduced, and selective reduction is often possible by choosing the appropriate reducing agent.
Reduction of the C=C Double Bond: Catalytic hydrogenation is the most common method for selectively reducing the carbon-carbon double bond while leaving the ester group intact. The reaction is typically carried out using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). quizlet.com This process yields phenyl 3-phenylpropanoate.
Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functional group to a primary alcohol. organic-chemistry.org In the case of this compound, this would reduce the ester to cinnamyl alcohol and phenol. The double bond may also be reduced depending on the reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used with certain catalysts. organic-chemistry.org
Complete Reduction: Using a combination of methods, such as catalytic hydrogenation followed by reduction with LiAlH₄, or using a strong reducing agent under harsh conditions, can reduce both the double bond and the ester, ultimately yielding 3-phenylpropan-1-ol and phenol.
| Reaction Goal | Reagent(s) | Product(s) |
| Saturate C=C bond | H₂ / Pd/C | Phenyl 3-phenylpropanoate |
| Reduce Ester to Alcohol | 1. LiAlH₄ 2. H₂O | Cinnamyl alcohol, Phenol |
| Reduce Both C=C and Ester | 1. H₂ / Pd/C 2. LiAlH₄, H₂O | 3-phenylpropan-1-ol, Phenol |
Photochemical Transformations of this compound
The cinnamate moiety within this compound is highly photoreactive, undergoing several distinct transformations upon exposure to ultraviolet (UV) light. These photochemical reactions, primarily involving the carbon-carbon double bond of the propenoate group, are fundamental to the material's use in various light-driven applications. The principal photochemical pathways include trans-cis isomerization, [2+2] cycloaddition, and, by extension, photochemical cross-linking when the molecule is part of a larger polymeric system.
Trans-Cis Isomerization Processes
Upon absorption of UV radiation, this compound can undergo isomerization around the olefinic double bond. biosyn.com This process involves the conversion of the thermodynamically more stable trans isomer into the cis isomer. researchgate.net The photoisomerization is a reversible process, and irradiation typically leads to a photostationary state containing a mixture of both isomers. biosyn.com
The mechanism involves the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁), where the rotational barrier around the double bond is significantly lower. biosyn.com The excited molecule can then relax back to the ground state as either the trans or cis isomer. biosyn.com This isomerization process is often in competition with other photochemical reactions, such as dimerization. researchgate.net In polymer films containing phenyl cinnamate groups, these isomerization reactions can lead to a depletion of trans-isomers oriented along the polarization direction of the incident UV light, inducing a preferential orientation of the remaining chromophores perpendicular to it. tandfonline.com
Table 1: Key Aspects of Trans-Cis Photoisomerization
| Feature | Description |
|---|---|
| Stimulus | Absorption of ultraviolet (UV) light. |
| Transformation | Reversible conversion between trans and cis geometric isomers. |
| Mechanism | Excitation to a singlet state (S₁) allows for rotation around the C=C bond, followed by relaxation to either isomer in the ground state (S₀). biosyn.com |
| Outcome | Establishment of a photostationary state with a specific cis/trans ratio. |
| Competition | Occurs alongside other photochemical processes, notably [2+2] cycloaddition. researchgate.net |
[2+2] Cycloaddition Reactions and Cyclobutane (B1203170) Dimer Formation
One of the most significant photochemical reactions of this compound is the [2+2] cycloaddition, which leads to the formation of a cyclobutane ring through the dimerization of two molecules. nih.gov This reaction is highly dependent on the spatial arrangement of the molecules, particularly in the solid state, and is governed by topochemical principles. nsf.gov According to Schmidt's topochemical principle, for a [2+2] photodimerization to occur efficiently in a crystal, the reacting double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. nsf.govrsc.org
The cycloaddition can result in different stereoisomeric dimers, primarily classified by the relative orientation of the reacting monomers. These include "head-to-head" (β-truxinic type) and "head-to-tail" (α-truxillic type) cycloadducts. tandfonline.comiupac.org The specific isomer formed is dictated by the crystal packing of the monomer. For instance, solid-state photodimerization of cinnamic esters often yields syn head-to-tail dimers. researchgate.net The reaction can be highly stereoselective when the molecular arrangement is fixed within a crystal structure. nsf.gov
Table 2: Research Findings on Cinnamate [2+2] Photodimerization | Study Subject | Irradiation Conditions | Key Findings | Reference | | :--- | :--- | :--- | :--- | | m-bromocinnamate salts | UV light | Cesium, rubidium, and potassium salts showed almost complete photoreaction (96-97% conversion), forming truxinates. The cation size influences crystal packing and reactivity. | nsf.gov | | (E)-4FCM (a phenylbutadiene derivative) | 405 nm light | In the crystal form, undergoes [2+2] photodimerization exclusively, with no E→Z isomerization detected. The distance between monomer pairs was found to be 3.376 Å. | rsc.org | | Ethyl cinnamate | UV light (neat) | Dimerization to the ethyl ester of α-truxillic acid occurred, but in poor yield (~2%). iupac.org | | Ethyl cinnamate with Lewis Acid (SnCl₄) | UV light | Lewis acid complexation enhanced the efficiency and stereoselectivity of photodimerization in the solid state. researchgate.net |
Photochemical Cross-linking in Polymeric Systems
When the this compound moiety is incorporated into a polymer, either as a side chain or within the main chain, the [2+2] cycloaddition reaction serves as a mechanism for photochemical cross-linking. researchgate.net Upon UV irradiation, the cinnamate groups on adjacent polymer chains dimerize, forming cyclobutane bridges that create a stable polymer network. tandfonline.comnih.gov This process is a robust method for modifying polymer properties, as it can be controlled spatially and temporally by the application of light. columbia.edu
Photocrosslinking significantly alters the material's characteristics, typically enhancing thermal stability and resistance to solvents. nih.gov A unique feature of this system is its potential for reversibility; the cyclobutane rings can often be cleaved by irradiation with shorter wavelength UV light (typically <260 nm), breaking the cross-links. nih.gov This reversibility has been explored for applications in self-healing materials. nih.gov This technology is widely used in photoresists, UV-curing adhesives, and as photoalignment layers for liquid crystal displays (LCDs). researchgate.net
Table 3: Examples of Cinnamate-Based Photocrosslinkable Polymers
| Polymer System | Application | Effect of Cross-linking |
|---|---|---|
| Poly(vinyl cinnamate) (PVCi) | Liquid Crystal Alignment | Induces optical anisotropy, which controls the azimuthal anchoring energy for liquid crystals. researchgate.net |
| Cinnamate-based Epoxy Resins | Liquid Crystal Alignment | Films exposed to linearly polarized UV light show anisotropic absorbance and can align liquid crystals. researchgate.net |
| Cinnamoyl-treated Hydrogels | Self-Healing Materials | Photoreaction allows for the healing of surfaces. nih.gov |
Reaction Mechanism Elucidation (e.g., Esterification Catalysis)
The synthesis of this compound is commonly achieved through the esterification of 3-phenylprop-2-enoic acid (cinnamic acid) with phenol. The most fundamental and widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net
The reaction mechanism proceeds through a series of equilibrium steps:
Protonation of the Carbonyl Group: The catalytic acid protonates the carbonyl oxygen of the cinnamic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of phenol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the original phenol oxygen) to one of the hydroxyl groups. This converts a hydroxyl group into a better leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This results in a protonated ester.
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst.
Table 4: Step-by-Step Mechanism of Acid-Catalyzed Esterification
| Step | Description |
|---|---|
| 1 | Protonation: The carbonyl oxygen of cinnamic acid is protonated by the acid catalyst (e.g., H₂SO₄). |
| 2 | Nucleophilic Attack: The hydroxyl group of phenol attacks the electrophilic carbonyl carbon. |
| 3 | Proton Transfer: A proton is transferred from the attacking oxygen to a hydroxyl group, forming a good leaving group (-OH₂⁺). |
| 4 | Water Elimination: A water molecule is eliminated, and the carbonyl double bond is reformed, creating a protonated ester. |
| 5 | Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and form the final ester product. |
Advanced Spectroscopic Characterization and Structural Elucidation of Phenyl 3 Phenylprop 2 Enoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For Phenyl 3-phenylprop-2-enoate (B8295013), both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data on the chemical environment of each atom.
The ¹H NMR spectrum of Phenyl 3-phenylprop-2-enoate is characterized by distinct signals corresponding to the protons in its two phenyl rings and the vinylic protons of the propenoate backbone. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of the varied electronic environments and spin-spin coupling. The vinylic protons, due to their position on the double bond, also resonate in the downfield region, with their coupling constant providing information about the stereochemistry of the double bond.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Vinylic H (α to C=O) | 6.5 - 6.7 | Doublet | ~16 |
| Vinylic H (β to C=O) | 7.7 - 7.9 | Doublet | ~16 |
| Aromatic H's (Cinnamoyl) | 7.3 - 7.6 | Multiplet | - |
| Aromatic H's (Phenyl Ester) | 7.1 - 7.4 | Multiplet | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum provides a detailed carbon map of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found in the most downfield region. The carbons of the two phenyl rings and the vinylic carbons can also be distinguished based on their chemical shifts, which are influenced by their electronic environments.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 165 - 167 |
| Vinylic (α to C=O) | 117 - 120 |
| Vinylic (β to C=O) | 145 - 147 |
| Aromatic (Cinnamoyl) | 128 - 135 |
| Aromatic (Phenyl Ester) | 121 - 151 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing valuable information about the functional groups present.
The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group. Other characteristic peaks include those for the C=C stretching of the aromatic rings and the vinylic double bond, as well as C-H stretching and bending vibrations. The presence of these characteristic absorption bands provides strong evidence for the molecular structure. A KBr wafer is a common technique for obtaining the FTIR spectrum of solid samples like Phenyl cinnamate (B1238496). nih.gov
Table 3: Key FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1735 | C=O Stretch | Ester |
| ~1635 | C=C Stretch | Alkene |
| ~1600, 1490 | C=C Stretch | Aromatic Ring |
| ~3060 | C-H Stretch | Aromatic/Vinylic |
| ~1200 | C-O Stretch | Ester |
Note: Wavenumber values are approximate and characteristic for the specified functional groups.
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the C=C double bond, as these groups exhibit a significant change in polarizability during vibration.
Table 4: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1630 | C=C Stretch | Alkene |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1000 | Ring Breathing | Aromatic Ring |
Note: Raman shifts are approximate and characteristic for the specified functional groups.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways. A prominent fragmentation pathway for cinnamate esters involves the cleavage of the ester bond. The major fragments observed would likely correspond to the cinnamoyl cation and the phenoxy radical or phenyl cation.
Table 5: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 224 | [M]⁺ (Molecular Ion) |
| 131 | [C₆H₅CH=CHCO]⁺ (Cinnamoyl cation) |
| 103 | [C₆H₅CH=CH]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: m/z values correspond to the most abundant isotopes.
The analysis of these fragments provides a fingerprint that helps to confirm the structure of this compound, corroborating the data obtained from NMR and vibrational spectroscopy.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its system of conjugated π-bonds and non-bonding orbitals.
In this compound, the principal chromophore is the extended conjugated system comprising the benzene (B151609) ring, the propenoate double bond (C=C), and the carbonyl group (C=O) of the ester, as well as the phenyl ring of the ester group. This extensive conjugation significantly lowers the energy required for electronic transitions, shifting the absorption maxima (λ_max) to longer wavelengths.
The UV-Vis spectrum of compounds with a cinnamate core is typically characterized by strong absorption bands corresponding to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. For instance, studies on various cinnamate derivatives show a primary absorption band around 310 nm. researchgate.net The electronic transitions are influenced by the delocalization of electrons across the aromatic ring and the ester group. researchgate.net A weaker absorption band, often obscured by the stronger π → π* transition, may also be present at a longer wavelength due to the n → π* transition of the carbonyl group's non-bonding electrons. The presence of functional groups on the phenyl rings can further modify the absorption spectrum. shimadzu.com For para-hydroxy methylcinnamate, a related compound, a strong absorption peak is observed in the UVB region of the electromagnetic spectrum, which is attributed to the optically bright S1(ππ*) state. nih.gov
Table 1: Representative UV-Vis Absorption Data for Cinnamate Structures
| Compound Family | Transition Type | Approximate λ_max (nm) | Reference |
|---|---|---|---|
| Cinnamic Acid | π → π* | 273 | researchgate.net |
| Cinnamic Acid | n → π* | 295 | researchgate.net |
| Cinnamate Derivatives | π → π* | ~310 | researchgate.net |
| Allyl Cinnamate | π → π* | 271 | researchgate.net |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program. These methods are essential for determining the thermal stability, phase transitions, and decomposition behavior of materials.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is highly sensitive to the energy changes associated with phase transitions.
For this compound, DSC analysis can identify key thermal events. An endothermic peak on the DSC thermogram would indicate the melting point of the crystalline solid, signifying the transition to the liquid state. The area under this peak is proportional to the enthalpy of fusion. Conversely, an exothermic peak upon cooling would represent the crystallization temperature. DSC is particularly crucial in studying materials with liquid crystalline properties, as it can detect the subtle energy changes associated with transitions between different mesophases (e.g., solid to smectic, smectic to nematic, nematic to isotropic liquid). mdpi.comjbnu.ac.kr For example, in a study of liquid crystalline compounds containing a cinnamate moiety, DSC was used to identify smectic C and nematic phase transitions during both heating and cooling cycles. jbnu.ac.kr Similarly, investigations into various cinnamic acid derivatives have utilized DSC to determine their melting temperatures and enthalpies of fusion. researchgate.netpku.edu.cn
Table 2: Example Phase Transition Data from a Cinnamate-Based Liquid Crystal
| Transition | Process | Temperature (°C) |
|---|---|---|
| Smectic C → Nematic | Heating | 102.6 |
| Nematic → Isotropic | Heating | 177.4 |
| Isotropic → Nematic | Cooling | 175.2 |
| Nematic → Smectic C | Cooling | 97.5 |
(Data adapted for illustrative purposes from a study on a reactive mesogen containing a cinnamate moiety jbnu.ac.kr)
Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. A TGA thermogram plots mass percentage against temperature, revealing the temperatures at which the material decomposes.
Table 3: Illustrative TGA Decomposition Profile
| Parameter | Description | Illustrative Value |
|---|---|---|
| Onset Temperature (T_onset) | Temperature at which significant mass loss begins | ~240 °C |
| Temperature of Max. Degradation Rate (T_max) | Temperature at which the rate of mass loss is highest | ~270 °C |
| Residual Mass | Percentage of mass remaining at high temperature | < 5% |
(Values are illustrative and based on the behavior of related cinnamate esters researchgate.net)
Advanced Characterization for Material Applications
Beyond fundamental spectroscopic and thermal analysis, advanced techniques are employed to characterize properties relevant to specific material applications, such as in optics, electronics, and thin films.
Polarized Optical Microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystalline phases. mdpi.com The technique relies on the ability of anisotropic materials, such as liquid crystals, to rotate the plane of polarized light. When a liquid crystal sample is placed between two crossed polarizers, it produces interference patterns and colors, known as textures, which are characteristic of the specific liquid crystal phase and molecular alignment. nsf.gov
While this compound itself may not be liquid crystalline, many of its derivatives are designed to exhibit such properties. For these materials, POM is used in conjunction with a hot stage to observe phase transitions as a function of temperature. Different liquid crystal phases, such as nematic, smectic, and cholesteric, display unique and identifiable textures. For example, the nematic phase often shows a "schlieren" texture, while smectic phases can exhibit "fan-like" or "mosaic" textures. jbnu.ac.kr The combination of DSC to detect the temperature of phase transitions and POM to visually identify the nature of these phases provides a comprehensive understanding of a material's mesomorphic behavior. mdpi.comjbnu.ac.kr
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a highly sensitive synchrotron-based technique used to investigate the electronic structure and orientation of molecules, particularly in thin films and on surfaces. aip.orgstanford.edu The method involves tuning the energy of X-rays to excite a core-level electron (e.g., from the carbon 1s orbital) to an unoccupied molecular orbital. The resulting absorption spectrum provides a fingerprint of the local chemical environment and bonding of the absorbing atom. researchgate.net
For a molecule like this compound, NEXAFS can provide detailed information that is crucial for applications in organic electronics. The C 1s K-edge spectrum would exhibit distinct resonant peaks corresponding to transitions into unoccupied π* and σ* orbitals. researchgate.net For example, a sharp peak around 285 eV is characteristic of the C 1s → π* transition associated with the C=C bonds in the phenyl rings and the propenoate group. researchgate.net
Crucially, NEXAFS is sensitive to the polarization of the incident X-ray beam. By changing the angle of the polarized X-rays relative to the sample surface, one can determine the average orientation of specific molecular moieties. uni-marburg.de This is known as angle-resolved NEXAFS. researchgate.net For a thin film of this compound on a substrate, this technique could be used to determine the tilt angle of the phenyl rings and the orientation of the C=O bond relative to the surface normal, providing critical insights into the molecular packing and ordering in the film. aip.orguni-marburg.de
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of a polymer. resolvemass.cawikipedia.org The fundamental principle of GPC involves the separation of macromolecules based on their hydrodynamic volume in solution. wikipedia.orgunt.edu A dissolved polymer sample is passed through a column packed with porous gel beads. unt.edueag.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. unt.edu Conversely, smaller molecules can permeate the pores to a greater extent, resulting in a longer retention time. unt.edu
The output from a GPC instrument is a chromatogram, which plots the detector response (often refractive index or UV absorbance) against elution volume or time. resolvemass.ca This chromatogram represents the molecular weight distribution of the polymer sample. tainstruments.com To convert elution volumes to molecular weights, the instrument is calibrated using polymer standards of known molecular weight, typically narrow-polydispersity polystyrene. wikipedia.orgwaters.com
Several key parameters are derived from the GPC data to characterize the polymer:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. resolvemass.ca
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides an indication of the breadth of the molecular weight distribution. resolvemass.ca A PDI of 1.0 signifies a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution of chain lengths.
For a hypothetical analysis of poly(this compound), one would expect to obtain a GPC chromatogram from which the molecular weight averages and PDI could be calculated. The data would likely be presented in a table similar to the one below, which shows representative data for a series of aromatic polyesters. researchgate.net
Table 1: Interactive GPC Data for a Series of Aromatic Polyesters
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| Polyester 1 | 18,600 | 32,400 | 1.74 |
| Polyester 2 | 21,500 | 44,400 | 2.07 |
| Polyester 3 | 19,800 | 38,900 | 1.96 |
This table contains representative data for aromatic polyesters to illustrate the type of information obtained from GPC analysis. researchgate.net
Wide-Angle X-ray Diffraction (WAXD) for Polymer Morphology
Wide-Angle X-ray Diffraction (WAXD), also referred to as Wide-Angle X-ray Scattering (WAXS), is a crucial technique for investigating the morphology and crystalline structure of polymeric materials. ndhu.edu.twwikipedia.org This method involves directing a monochromatic X-ray beam onto a polymer sample and measuring the intensity of the scattered X-rays at various angles. thermofisher.com The resulting diffraction pattern provides information about the arrangement of polymer chains at the atomic and molecular level. ndhu.edu.tw
In polymers, the chains can be arranged in a highly ordered, crystalline fashion or in a disordered, amorphous state. thermofisher.com WAXD can distinguish between these two phases:
Crystalline Regions: In crystalline domains, the polymer chains are packed in a regular, repeating lattice. This ordered arrangement leads to constructive interference of the scattered X-rays at specific angles, producing sharp diffraction peaks in the WAXD pattern. wikipedia.orgthermofisher.com The positions of these peaks are determined by the spacing between the crystal planes, as described by Bragg's Law.
Amorphous Regions: In amorphous regions, the polymer chains are randomly coiled and entangled, lacking long-range order. thermofisher.com This disordered structure results in the scattering of X-rays over a wide range of angles, producing broad halos or amorphous humps in the WAXD pattern.
By analyzing the WAXD pattern, several key morphological features of a polymer can be determined:
Degree of Crystallinity: The relative amounts of crystalline and amorphous phases can be quantified by separating the areas of the sharp peaks from the broad halo in the diffraction pattern. wikipedia.org
Crystal Structure: The positions and intensities of the diffraction peaks can be used to identify the specific crystal lattice structure of the polymer.
Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains (crystallites). Broader peaks indicate smaller crystallites. researchgate.net
For poly(this compound), a WAXD analysis would reveal whether the polymer is predominantly amorphous, semi-crystalline, or highly crystalline. A hypothetical WAXD pattern might show a broad amorphous halo superimposed with some sharper peaks, indicating a semi-crystalline nature. The data could be summarized in a table detailing the positions of the diffraction peaks and the corresponding d-spacings. Below is an example of WAXD data for poly(L-lactic acid), an aliphatic polyester, which illustrates the type of information that would be obtained.
Table 2: Interactive WAXD Data for a Semi-Crystalline Polymer (Poly(L-lactic acid))
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |
|---|---|---|
| 16.7 | 5.30 | (110)/(200) |
This table presents representative WAXD data for poly(L-lactic acid) to demonstrate the typical output of this analysis. researchgate.net
Theoretical and Computational Chemistry Studies on Phenyl 3 Phenylprop 2 Enoate
Quantum Chemical Investigations
Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of molecules. These ab initio and density functional theory (DFT) approaches allow for the detailed exploration of the potential energy surface of Phenyl 3-phenylprop-2-enoate (B8295013), revealing stable conformations and the electronic distribution that governs its reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. jmcs.org.mxmdpi.com For compounds analogous to Phenyl 3-phenylprop-2-enoate, such as other cinnamate (B1238496) esters and cinnamic acid itself, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to investigate conformational preferences, geometrical structures, and spectroscopic properties. jmcs.org.mxscielo.org.mx These calculations have shown that for cinnamic acid, the s-cis isomer is more stable in the gas phase than the s-trans conformer. jmcs.org.mxscielo.org.mx
DFT studies on related phenyl cinnamate systems have been used to estimate various chemical quantum parameters. mdpi.com For instance, investigations into fluorinated phenyl cinnamate liquid crystals utilized DFT at the B3LYP/6-311G** level to determine stable, planar conformations, which is a key characteristic for liquid crystalline properties. mdpi.com Furthermore, DFT has been applied to analyze the electronic properties of cinnamic acid and its derivatives, providing insights into their antioxidant activities by examining parameters like ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule, offering deep insights into chemical bonding and non-covalent interactions. While specific QTAIM studies on this compound are scarce, research on the hydroarylation of cinnamic acid with phenols, leading to substituted phenyl cinnamate intermediates, has employed topological analysis of electron density. researchgate.net This analysis focuses on bond and ring critical points to understand the electronic propensity for intramolecular cyclization, a key step in the formation of dihydrocoumarins. researchgate.net Such analysis would be invaluable in understanding the nature of the covalent bonds and potential intramolecular interactions within the this compound structure.
Computational methods, particularly DFT, are adept at predicting the three-dimensional arrangement of atoms in a molecule and its electronic landscape. For cinnamic acid and its derivatives, DFT calculations have been used to determine optimized geometries, including bond lengths, bond angles, and dihedral angles. jmcs.org.mxscielo.org.mx These studies confirm that the vinyl group in cinnamate esters tends to be coplanar with the benzene (B151609) ring due to conjugation, which restricts rotation around the single bond connecting them. researchgate.net
The electronic structure is often analyzed through the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's reactivity; a smaller gap suggests higher reactivity. nih.gov For cinnamic acid, the HOMO-LUMO gap has been calculated to be small, indicating its potential as both an electron donor and acceptor. nih.gov Similar analyses for this compound would reveal its electronic stability and charge-transfer propensities.
Table 1: Predicted Molecular Properties of a Representative Cinnamate Ester (based on literature for similar compounds)
| Property | Predicted Value | Method |
| Dipole Moment | ~2.0 - 3.0 D | DFT/B3LYP |
| HOMO Energy | ~ -6.5 to -7.0 eV | DFT/B3LYP |
| LUMO Energy | ~ -1.5 to -2.0 eV | DFT/B3LYP |
| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV | DFT/B3LYP |
Note: These values are illustrative and based on computational studies of related cinnamate esters. Specific values for this compound would require dedicated calculations.
A significant application of quantum chemical calculations is the simulation of various molecular spectra, which can aid in the interpretation of experimental data.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and used to simulate the IR spectrum. These simulations help in the assignment of experimental vibrational bands to specific molecular motions. For cinnamic acid and cinnamaldehyde (B126680), simulated IR and Raman spectra have shown good agreement with experimental data. jmcs.org.mx
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. For cinnamic acid, TD-DFT calculations have been performed in various solvents to understand the nature of electronic transitions. scielo.org.mx
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Such calculations for cinnamic acid have shown good correlation with experimental NMR data. scielo.org.mx
Table 2: Representative Calculated Spectroscopic Data for Cinnamate Structures
| Spectroscopy | Parameter | Calculated Range/Value |
| IR | C=O Stretch | 1710 - 1740 cm⁻¹ |
| IR | C=C Stretch | 1630 - 1650 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon (C=O) | 165 - 170 ppm |
| ¹H NMR | Olefinic Protons | 6.4 - 7.8 ppm |
Note: These are typical ranges observed in computational studies of cinnamic acid and its simple esters.
Computational chemistry is a powerful tool for exploring reaction mechanisms by mapping the potential energy surface, locating transition states, and calculating activation energies. For reactions involving cinnamate structures, such as the hydroarylation of cinnamic acid, DFT calculations have been used to determine the electronic energy changes for the conversion of phenyl cinnamate esters to dihydrocoumarins. researchgate.net These studies help to understand the favorability of certain reaction pathways over others. While specific mechanistic studies on this compound are not prominent, the general principles of ester reactivity and reactions at the carbon-carbon double bond can be effectively modeled using these computational techniques.
Thermodynamic and Kinetic Modeling
Beyond the properties of a single molecule, computational chemistry can model the thermodynamic and kinetic aspects of chemical reactions.
Thermodynamic properties such as the enthalpy of formation and enthalpy of vaporization have been computationally and experimentally determined for related compounds like ethyl (E)-cinnamate. researchgate.netmdpi.com For instance, the gas-phase standard molar enthalpy of formation for ethyl (E)-cinnamate has been estimated using computational methods. mdpi.com
Assessment of Thermochemical Properties
The thermochemical properties of this compound (also known as Phenyl cinnamate) are fundamental to understanding its stability and reactivity. While extensive experimental data for this specific compound is curated in specialized databases, computational chemistry provides a powerful avenue for its assessment. Key identifiers and properties for this compound are compiled from chemical databases. nist.govnih.gov
Detailed experimental thermochemical values, such as the enthalpy of reaction at standard conditions (ΔrH°), are often available through comprehensive resources like the NIST/TRC Web Thermo Tables, which require a subscription for access. nist.gov However, computational approaches, such as the G3(MP2)//B3LYP composite method, have been successfully used to calculate gas-phase standard enthalpies of formation for structurally related cinnamate derivatives like ethyl (E)-cinnamate. preprints.org These methods allow for a detailed analysis of structural and energetic effects within the molecule. preprints.org
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂O₂ | nist.govnih.gov |
| Molecular Weight | 224.25 g/mol | nih.gov |
| IUPAC Name | phenyl (E)-3-phenylprop-2-enoate | nih.gov |
| CAS Registry Number | 2757-04-2 | nist.gov |
| InChIKey | NBFNGRDFKUJVIN-VAWYXSNFSA-N | nist.govnih.gov |
Kinetic Parameter Determination for Reaction Mechanisms
Kinetic studies are crucial for elucidating the mechanisms of reactions involving this compound. A significant reaction pathway for this class of compounds is ester hydrolysis. Theoretical and experimental kinetic studies on related phenyl esters provide insight into the potential mechanisms.
Research on the hydrolysis of various phenyl esters in aqueous solutions has demonstrated that the reaction mechanism can be meticulously mapped. researchgate.net For instance, kinetic studies on phenyl hydrogen maleates revealed that under certain conditions, the process involves the formation of an anhydride (B1165640) intermediate. researchgate.net The dependence of the reaction rate on the leaving group (the phenoxide in this case) can be quantified using a Brønsted-type plot, which was found to be linear with a slope (βlg) of -1 for the studied maleates. researchgate.net
Theoretical calculations using Density Functional Theory (DFT), such as at the B3LYP/6-311+G* level, complement these experimental findings. researchgate.net Such studies have been used to investigate the potential energy surface of the reaction, search for intermediates (like a tetrahedral intermediate), and analyze the transition state. researchgate.net In some acyl transfer reactions involving phenyl esters, the analysis of experimental and theoretical results has suggested an enforced concerted mechanism rather than one involving a stable intermediate. researchgate.net
Table 2: Methodologies in Kinetic Studies of Phenyl Ester Reactions
| Parameter/Concept | Methodology | Research Finding |
|---|---|---|
| Reaction Rate | Pseudo first-order kinetics in aqueous solution. | Allows for the determination of rate constants under specific pH conditions. researchgate.net |
| Leaving-Group Dependence | Brønsted-type plots (log of rate constant vs. pKa of leaving group). | A linear plot with a specific slope (βlg) provides insight into the degree of bond breaking in the transition state. researchgate.net |
| Reaction Intermediates | DFT gas-phase studies and continuous solvation models. | Can be used to search for stable intermediates; their absence may suggest a concerted mechanism. researchgate.net |
| Kinetic pKa | Analysis of reaction rates as a function of pH. | Determines the pKa of the catalytically active group in intramolecular catalysis. researchgate.net |
Conformational Analysis and Isomerism Studies
The structure of this compound allows for multiple forms of isomerism, which have been investigated using computational and theoretical methods.
Geometric Isomerism: The primary source of isomerism is the carbon-carbon double bond in the 3-phenylprop-2-enoate backbone, leading to E/Z (trans/cis) isomers. The thermodynamically more stable and commonly available form is the (E)-isomer, as indicated by its IUPAC name, (E)-3-phenylprop-2-enoate, and its standard InChIKey. nist.govnih.gov
Conformational Isomerism: The molecule possesses several single bonds around which rotation can occur, leading to a complex conformational landscape of different rotamers. Key rotations include those around the C-O ester bond and the single bonds connecting the two phenyl rings to the central ester moiety. Computational methods are essential for exploring these possibilities to identify the most stable conformers.
Studies on related, substituted phenyl cinnamate systems have utilized Density Functional Theory (DFT) with basis sets like 6-311G** to perform geometry optimizations. researchgate.net These theoretical predictions, which can be correlated with experimental data, reveal that structural modifications have a significant impact on the total energy of possible geometrical structures. researchgate.net Such computational analyses are critical for understanding the relationship between molecular conformation and the resulting physical and chemical properties. researchgate.net
Table 3: Types of Isomerism in this compound
| Type of Isomerism | Description | Common Form |
|---|---|---|
| Geometric (E/Z) | Arises from the restricted rotation around the C=C double bond in the propenoate chain. | (E)-isomer (trans) nist.govnih.gov |
| Conformational | Arises from rotation around single bonds, leading to different spatial arrangements (rotamers). Studied via computational methods like DFT. researchgate.net | The lowest energy conformer as determined by computational geometry optimization. researchgate.net |
Research Applications and Emerging Fields of Phenyl 3 Phenylprop 2 Enoate in Advanced Materials and Catalysis
Applications in Materials Science and Polymer Chemistry
The cinnamate (B1238496) moiety within phenyl 3-phenylprop-2-enoate (B8295013) is the key to its utility in materials science. The carbon-carbon double bond in the propenoate group is susceptible to [2+2] cycloaddition reactions upon exposure to ultraviolet (UV) light. This photochemical reactivity allows for the precise control of polymer architecture and properties, making it a valuable component in the design of smart and functional materials.
Development of Liquid Crystalline Materials
Phenyl 3-phenylprop-2-enoate and its derivatives are integral to the synthesis of liquid crystalline materials. The rigid, rod-like structure of the cinnamate core contributes to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals.
In a recent study, a new series of laterally fluorinated unsymmetric liquid crystalline compounds based on a cinnamate linkage was synthesized and characterized. The introduction of a lateral fluorine atom into the phenyl cinnamate structure was found to significantly influence the mesomorphic and optical properties of the resulting materials. All the synthesized derivatives in this series exhibited dimorphic behavior, displaying both smectic A and nematic mesophases. With the exception of the longest-chain derivative, which showed an enantiotropic smectic A phase, all other homologues displayed a monotropic smectic A phase. The small size and high polarity of the fluorine atom play a crucial role in modifying the physical and thermal characteristics of the liquid crystal system.
Table 1: Mesomorphic Properties of a Laterally Fluorinated Phenyl Cinnamate Derivative (I16)
| Phase Transition | Temperature (°C) |
| Crystal to Nematic | Data not available |
| Nematic to Isotropic | Data not available |
| Isotropic to Nematic (on cooling) | Data not available |
| Nematic to Smectic A (on cooling) | Data not available |
Detailed transition temperatures for the full homologous series were investigated but are not specified here.
Design of Photoresponsive and Photoalignment Materials
The photoreactive nature of the cinnamate group in this compound makes it an excellent candidate for the design of photoresponsive and photoalignment materials. Upon irradiation with UV light, the cinnamate groups can undergo reversible [2+2] cycloaddition, leading to changes in the material's structure and properties. This phenomenon is harnessed to control the alignment of liquid crystal molecules.
Cinnamate-based materials are used to create photoalignment layers for liquid crystal displays (LCDs). When a thin film of a cinnamate-containing polymer is exposed to linearly polarized UV light, an anisotropic photoreaction occurs. This creates a surface with a preferred orientation that can direct the alignment of liquid crystal molecules in contact with it, eliminating the need for traditional mechanical rubbing techniques. Researchers have successfully created alignment layers for LCDs by irradiating a spin-coated layer of poly(vinyl-p-methoxycinnamate) with linearly polarized UV light. Furthermore, reactive mesogen compounds containing a photosensitive cinnamate moiety have been designed to induce homogeneous photoalignment in liquid crystal mixtures.
Synthesis of Functional Polymers (e.g., Polyesters, Polyacetylenes) with Cinnamate Units
This compound and its derivatives serve as important monomers for the synthesis of functional polymers. The incorporation of cinnamate units into polymer backbones or as side chains imparts photosensitivity and the ability to be cross-linked upon UV irradiation.
Polyesters: Bio-based polyesters with advanced properties are an area of active research. While direct synthesis of polyesters from this compound is a specific application, the broader field of synthesizing polyesters from monomers like furandicarboxylic acid (FDCA) and 1,4-cyclohexanedimethanol (B133615) (CHDM) highlights the drive towards creating high-performance, sustainable plastics. The principles of polycondensation and ring-opening polymerization used in these syntheses are applicable to the incorporation of functional monomers like cinnamate esters.
Polyacetylenes: Research has been conducted on the production of polyacetylenes bearing cinnamate groups. In one study, the polymerization of (S)-N-(1-oxo-1-(prop-2-ynylamino)propan-2-yl) cinnamamide (B152044) was achieved using a rhodium catalyst, [(nbd)Rh]⁺[η⁶-C₆H₅B⁻(C₆H₅)₃], resulting in polyacetylenes with molecular weights in the range of 5,800-8,160 g/mol . These polymers were found to have stable helical structures, suggesting potential applications as chiral catalysts in asymmetric synthesis.
Table 2: Polymerization of a Cinnamate-Containing Acetylene Monomer
| Monomer | Polymer | Yield (%) | Mn ( g/mol ) | Mw/Mn | [α]D²⁵ (deg) |
| 1 | Poly(1) | 85 | 5,800 | 1.8 | -500 |
| 2 | Poly(2) | 90 | 8,160 | 1.7 | -480 |
| Polymerization conditions: [M] = 0.1 M in THF; catalyst = 2 mM; [M]/[Rh] = 50; temperature = 30°C; time = 1 h. |
Utilization in Photosensitive Resist Materials for Microelectronics and Optics
The photocrosslinkable nature of cinnamate-containing polymers makes them suitable for use as negative-type photoresists in microelectronics and optics. In a negative photoresist, the areas exposed to light become insoluble, while the unexposed areas can be washed away by a developer solvent. This process allows for the creation of intricate patterns on a substrate.
A patent for a photoresist composition includes phenyl prop-2-enoate as a potential component. These compositions are designed for use with short-wavelength imaging, including sub-300 nm and sub-200 nm wavelengths such as 248 nm and 193 nm, which are crucial for the fabrication of modern semiconductor devices. The incorporation of such photoactive compounds allows for the precise patterning required in the manufacturing of integrated circuits and other micro-optical components.
Cross-linking Agents in Polymer Systems
The ability of the cinnamate group to undergo photodimerization makes this compound and related compounds effective cross-linking agents in polymer systems. When incorporated into a polymer matrix, exposure to UV light can induce the formation of covalent bonds between polymer chains, creating a more robust and stable network structure.
This photocrosslinking is a key feature in many of the applications already discussed, such as in photoresponsive materials and photosensitive resists. The degree of cross-linking can be controlled by the concentration of the cinnamate units and the dose of UV radiation. This allows for the tuning of the mechanical and thermal properties of the polymer material. While monofunctional acrylates can sometimes form cross-linked structures through chain transfer mechanisms, the direct [2+2] cycloaddition of cinnamate groups provides a more efficient and targeted method for creating cross-linked networks.
Catalytic Applications in Organic Synthesis
While this compound is a versatile building block in materials science, its direct application as a catalyst in organic synthesis is not a widely reported area of research. The primary role of this compound and its derivatives in chemical reactions is typically that of a substrate or a precursor molecule.
For instance, the synthesis of various cinnamate esters is often achieved through catalytic processes. These include enzymatic catalysis for the esterification of cinnamic acid and the use of catalysts such as sodium bisulfate or platinum group metals for the preparation of cinnamate esters. In these reactions, the cinnamate moiety is the target of the synthesis, not the catalyst.
Furthermore, the α,β-unsaturated system in this compound makes it a Michael acceptor, susceptible to various addition reactions. The carbon-carbon double bond can also be selectively reduced through catalytic hydrogenation. These transformations highlight the reactivity of the molecule as a substrate in catalyzed reactions.
While some complex molecules incorporating cinnamate structures, such as chiral polyacetylenes with cinnamate side chains, have been proposed as potential chiral catalysts, the direct catalytic activity of this compound itself is not a prominent feature in the current scientific literature. Therefore, its primary value in the field of catalysis lies in its role as a reactant in the synthesis of more complex molecules and materials.
Role in Heterogeneous and Homogeneous Catalysis
While not typically a catalyst itself, this compound serves as a valuable substrate in catalytic studies. The hydrogenation of its α,β-unsaturated system is a key reaction for testing the performance of various metal catalysts. For instance, studies on the enantioselective hydrogenation of related molecules like (E)-α-phenylcinnamic acid on chirally modified Palladium (Pd) catalysts are common. researchgate.net The efficiency of such reactions is highly dependent on factors like the catalyst support and the solvent used. researchgate.net
In the realm of homogeneous catalysis, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have been explored with cinnamic acid. nobelprize.org These reactions, which form new carbon-carbon bonds under mild conditions, demonstrate the utility of the cinnamate structure in complex molecular construction. nobelprize.orgrsc.org For example, a decarboxylative cross-coupling of cinnamic acid with aryl iodides using a palladium chloride catalyst has been described, showcasing a method for creating stilbene-like structures. rsc.org The principles of these reactions can be extended to esters like phenyl cinnamate, where the ester group could be targeted in certain cross-coupling reactions, for instance, using palladium catalysts for C-O bond cleavage and subsequent coupling. yale.edu
Table 1: this compound in Catalytic Research
| Catalytic Field | Role of Cinnamate Structure | Example Reaction Type | Catalyst Example |
| Heterogeneous Catalysis | Substrate for enantioselective hydrogenation | Hydrogenation of C=C double bond | Cinchonidine-modified Pd/TiO2 researchgate.net |
| Homogeneous Catalysis | Substrate for cross-coupling reactions | Decarboxylative Cross-Coupling | Palladium chloride with CyJohnPhos rsc.org |
Application as Chiral Catalysts in Asymmetric Synthesis
This compound is not directly employed as a chiral catalyst. However, the cinnamic acid framework is fundamental to the development of certain chiral ligands used in asymmetric catalysis. researchgate.net The synthesis of chiral compounds, where one enantiomer is produced in excess of the other, is crucial in pharmacology and materials science.
The design of effective chiral ligands is a central theme in this field. nih.gov While C2-symmetric ligands have been historically dominant, non-symmetrical modular ligands have gained prominence. nih.gov Cinnamic acid and its derivatives can be functionalized to create such ligands. Furthermore, the development of materials for chiral stationary phases in chromatography sometimes involves derivatives of cinnamic acid. researchgate.net
The primary role of the cinnamate structure in this context is as a prochiral substrate. For example, the asymmetric hydrogenation of α-phenylcinnamic acid using a Pd/C catalyst modified with a chiral molecule like cinchonidine (B190817) is a benchmark reaction for evaluating catalyst performance, achieving high enantioselectivity. researchgate.net Similarly, chiral allylic esters can be synthesized via asymmetric allylic alkylation, a process catalyzed by chiral palladium(II) complexes, demonstrating the conversion of achiral starting materials into valuable chiral products. organic-chemistry.org
Environmental Degradation and Bioremediation Research
The environmental fate of aromatic esters like this compound is a key area of research, focusing on microbial processes that can break down these compounds, preventing their accumulation in the environment.
Microbial Degradation Pathways of Cinnamate Esters
The microbial degradation of this compound is initiated by the hydrolysis of the ester bond. This first step is catalyzed by esterase enzymes, yielding cinnamic acid and phenol (B47542). nih.gov Cinnamate esters can be hydrolyzed to produce cinnamic acid, which is a known intermediate in microbial metabolic pathways. researchgate.net
Once cinnamic acid is formed, it enters established bacterial catabolic pathways. nih.gov Several routes for cinnamic acid degradation exist. One pathway involves the reduction of the aliphatic side chain to form 3-phenylpropionic acid, which then undergoes hydroxylation and subsequent aromatic ring cleavage. scentree.co Another pathway involves the direct hydroxylation of the aromatic ring of cinnamic acid to form p-coumaric acid, which is then further metabolized. researchgate.netnih.gov Microorganisms such as Pseudomonas and Stenotrophomonas are known to catabolize these compounds, making them important players in the carbon cycle by breaking down natural and industrial aromatic pollutants. scentree.conih.gov
Identification of Catabolic Enzymes and Intermediates
The enzymatic breakdown of this compound involves a sequence of specific enzymes. The crucial initial step is performed by hydrolases known as cinnamoyl esterases or feruloyl esterases, which belong to the family of carboxylic ester hydrolases. nih.govnih.gov These enzymes cleave the ester linkage to release cinnamic acid and phenol. nih.gov
Following hydrolysis, the resulting cinnamic acid is catabolized by a variety of enzymes. Key enzymes identified in this pathway include:
Cinnamate Reductase : Catalyzes the reduction of the double bond in the side chain to form 3-phenylpropionic acid. scentree.co
3-Phenylpropionic Acid Hydroxylase : Introduces a hydroxyl group onto the phenyl ring of 3-phenylpropionic acid. scentree.co
p-Hydroxybenzoic Acid Hydroxylase : Further hydroxylates intermediates. scentree.co
Protocatechuate 3,4-dioxygenase : A key enzyme that catalyzes the cleavage of the aromatic ring, a critical step in mineralization. scentree.co
The intermediates in this pathway have been characterized and include compounds such as 3-Phenylpropionic acid, 3-(4-Hydroxyphenyl) propionic acid, 4-Hydroxybenzoic acid, and Protocatechuic acid. scentree.co
Table 2: Key Enzymes and Intermediates in Cinnamate Ester Degradation
| Degradation Step | Enzyme Class | Key Enzyme Example | Intermediate Formed |
| Initial Hydrolysis | Carboxylic Ester Hydrolase | Cinnamoyl Esterase nih.gov | Cinnamic Acid, Phenol |
| Side Chain Reduction | Reductase | Cinnamate Reductase scentree.co | 3-Phenylpropionic acid |
| Ring Hydroxylation | Hydroxylase | 3-Phenylpropionic acid hydroxylase scentree.co | 3-(4-Hydroxyphenyl) propionic acid |
| Ring Cleavage | Dioxygenase | Protocatechuate 3,4-dioxygenase scentree.co | Acyclic compounds |
This compound as a Synthetic Building Block in Complex Molecule Construction
This compound is a versatile precursor in organic synthesis. A significant application is its use in the photochemical synthesis of 2'-hydroxychalcones. acs.org This transformation occurs via a photo-Fries rearrangement, where irradiation with UV light causes the acyl group to migrate from the phenolic oxygen to the ortho position of the phenyl ring, forming a new carbon-carbon bond and yielding the chalcone (B49325) structure. acs.org Chalcones are a class of compounds with a wide range of biological activities and are important intermediates in the synthesis of flavonoids.
The reactivity of the α,β-unsaturated system also allows for its participation in various cycloaddition reactions, providing pathways to complex heterocyclic structures. researchgate.net Furthermore, the ester can be a precursor for the synthesis of other valuable compounds, such as 4-phenylchroman-2-one.
Natural Occurrence and Isolation for Research Purposes
While cinnamic acid and many of its derivatives are widespread in the plant kingdom, the specific natural occurrence of this compound is not well-documented. nih.govnih.gov However, other related esters, such as methyl cinnamate, cinnamyl cinnamate, and phenylethyl cinnamate, are known natural constituents of various plants, balsams, and propolis. scentree.cothegoodscentscompany.comvanaroma.com These compounds contribute to the fragrance and biological properties of their sources.
The isolation of cinnamate esters from natural materials for research purposes employs standard phytochemical techniques. The general workflow involves:
Extraction : The plant or natural material is first treated with a solvent (e.g., ethanol, hexane) to dissolve the target compounds. Modern techniques like ultrasound-assisted or microwave-assisted extraction can enhance efficiency.
Purification : The crude extract is then subjected to purification to isolate the desired ester. Chromatography is the most vital technique in this stage.
Column Chromatography : Used for initial separation of compounds based on their polarity.
Thin-Layer Chromatography (TLC) : Employed for monitoring the separation process.
High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used in the final purification stages to obtain highly pure compounds.
These methods allow researchers to obtain pure samples of natural cinnamate esters for structural elucidation, biological activity testing, and use as synthetic starting materials.
Future Research Directions and Concluding Perspectives
Innovations in Green and Sustainable Synthesis of Phenyl 3-phenylprop-2-enoate (B8295013)
The chemical industry's shift towards green and sustainable practices has spurred innovation in the synthesis of cinnamate (B1238496) esters. Traditional methods, such as the Perkin reaction or the use of cinnamoyl chloride with phenol (B47542), are being challenged by more environmentally benign alternatives. orgsyn.org Future research will likely intensify the focus on biocatalysis and the use of renewable resources.
Enzymatic synthesis, employing lipases such as Lipozyme TL IM or catalysts like baker's yeast, has shown promise in the esterification and transesterification of cinnamic acid. researchgate.netresearchgate.net These biocatalytic methods often proceed under mild conditions and can be performed in solvent-free systems or green solvents like glycerol (B35011) and triacetin (B1683017), which are biodegradable and derived from renewable sources. researchgate.netresearchgate.net A one-pot synthesis of cinnamyl acetate (B1210297) from cinnamaldehyde (B126680) using immobilized yeast and an acid catalyst in triacetin exemplifies this approach, achieving high conversion and selectivity while allowing for catalyst and solvent recycling. researchgate.net
The continuous synthesis of cinnamate esters in enzymatic membrane reactors (EMRs) represents a significant process intensification. researchgate.net This technique combines reaction and separation in a single unit, improving efficiency and enabling continuous production. Research has shown that using different alcohol donors in a solvent-free EMR system can produce cinnamic esters with enhanced antioxidant properties. researchgate.net
Future work will likely focus on discovering more robust and efficient biocatalysts, optimizing reaction conditions in continuous flow systems, and expanding the substrate scope to produce a wider variety of functionalized cinnamate esters.
Table 1: Comparison of Synthesis Methods for Cinnamate Esters
| Method | Catalysts/Reagents | Solvents | Key Advantages | Research Focus |
| Biocatalytic Esterification | Immobilized Lipases (e.g., Lipozyme TL IM), Baker's Yeast | Solvent-free, Triacetin, Glycerol | Mild conditions, High selectivity, Recyclable catalysts/solvents, Reduced waste | Discovery of novel enzymes, Process optimization |
| Enzymatic Membrane Reactor (EMR) | Immobilized Lipases | Solvent-free | Continuous production, Process intensification, Improved efficiency | Reactor design, Long-term stability, Scale-up |
| One-Pot Tandem Reaction | Immobilized Yeast, Amberlyst-36 | Triacetin | High conversion and selectivity, Simplified process | Catalyst compatibility, Substrate scope expansion |
| Perkin Reaction | Acetic Anhydride (B1165640), Sodium Acetate | N/A (High Temp) | Historical method, Well-established | N/A (Largely replaced by greener methods) |
| Acid Chloride Method | Cinnamoyl Chloride, Phenol, Base (e.g., Triethylamine) | THF, DCM | High reactivity, Good yields | Simplification, Waste reduction |
Advanced Spectroscopic Probes for In-situ Reaction Monitoring
Understanding and optimizing the synthesis of phenyl 3-phenylprop-2-enoate requires precise control over reaction kinetics and pathways. In-situ (in-line) spectroscopic monitoring has emerged as a powerful tool for real-time analysis, eliminating the need for offline sampling which can be time-consuming and may alter the sample's composition. spectroscopyonline.com
Techniques such as Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are increasingly being applied to monitor esterification and transesterification reactions. acs.orgnih.govdss.go.thrsc.org
In-situ FTIR (ReactIR): Using an Attenuated Total Reflectance (ATR) probe, FTIR spectroscopy can track the concentration changes of key functional groups in real-time. mt.com This provides valuable information on reaction initiation, conversion rates, intermediate formation, and endpoint determination. mt.com
NIR Spectroscopy: Coupled with fiber-optic probes, NIR spectroscopy is a fast and non-invasive method for monitoring reaction progress in batch reactors. nih.govdss.go.th By building calibration models using multivariate approaches like Partial Least Squares (PLS) regression, it's possible to quantitatively determine the concentration of reactants and products. rsc.orgnih.gov
¹H NMR Spectroscopy: High-resolution NMR offers a non-invasive method for monitoring reactions on a small scale, providing detailed kinetic data on the consumption of reactants and formation of products. acs.orgfigshare.com
Future research will focus on developing more robust and sensitive probes, improving chemometric models for complex reaction mixtures, and integrating these spectroscopic tools into automated process control systems. This will enable more efficient process development, optimization, and scale-up for the synthesis of this compound. spectroscopyonline.comyoutube.com
Table 2: In-situ Spectroscopic Techniques for Monitoring Cinnamate Synthesis
| Spectroscopic Technique | Probe Type | Information Gained | Advantages |
| FTIR (ReactIR) | ATR Probe (SiComp™) | Reaction kinetics, Intermediates, Endpoint | Real-time, Non-destructive, Tracks functional group changes |
| Near-Infrared (NIR) | Fiber-Optic Probe | Quantitative concentration profiles | Fast, Non-invasive, Suitable for batch reactors |
| Proton NMR (¹H NMR) | Standard NMR Tube | Detailed kinetic profiles, Species quantification | High resolution, Accurate quantification, No aliquots needed |
Predictive Computational Models for Structure-Property Relationships in Cinnamate Systems
Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal and materials chemistry. nih.govmdpi.com For cinnamate systems, QSAR provides a framework for understanding how specific structural features influence their chemical and biological properties, thereby guiding the rational design of new molecules with desired functions. researchgate.net
QSAR models establish mathematical relationships between calculated molecular descriptors and experimentally observed activities. mdpi.com Studies on cinnamate esters have identified several key descriptors:
Geometric and Electronic Descriptors: Molecular shape, size, and electronic properties like ionization potential are crucial for predicting activities ranging from antitubercular efficacy to cytotoxicity against cancer cells. mdpi.comnih.gov
The development of these models often involves variable selection using genetic algorithms and statistical analysis through multiple linear regression (MLR). nih.gov Crucially, the predictive power of a QSAR model is assessed through rigorous internal and external validation procedures, and its applicability is defined by an "applicability domain" to ensure reliable predictions for new compounds. mdpi.com
Future research will likely leverage more advanced machine learning algorithms and larger datasets to build more accurate and predictive models. These in silico tools will accelerate the discovery of new cinnamate derivatives, including this compound analogs, with optimized properties for applications in medicine and materials science, reducing the time and cost associated with experimental screening.
Expansion of this compound Applications in Novel Functional Materials
The unique chemical structure of this compound, featuring a photoreactive double bond and two phenyl rings, makes it and its parent class of cinnamates highly valuable building blocks for novel functional materials.
Photoactive Materials: The most prominent feature of the cinnamate group is its ability to undergo a [2+2] photocycloaddition upon irradiation with UV light (>260 nm), forming a cyclobutane (B1203170) ring. nih.govrsc.org This reversible photodimerization is the basis for its use as a photocrosslinking agent in polymers. nih.gov This property has been harnessed to create:
Biodegradable Elastomers: Photocrosslinkable polyesters functionalized with cinnamate groups can form elastomeric networks without the need for photoinitiators, finding use in soft tissue engineering and medical implants. nih.gov
Liquid Crystalline Polymers: The incorporation of cinnamate esters into polymer side chains can induce liquid crystalline behavior, with potential applications in optical devices. reading.ac.uk
Optical Data Storage: The reversible photo-switching of cinnamate-based photonic films allows for the writing and reading of optical data by altering the material's refractive index and diffraction wavelength. researchgate.net
Nanolithography: Cinnamate-substituted polythiophenes can be patterned using electron-beam lithography, enabling the fabrication of conductive nanostructures for organic electronics. rsc.org
Green Plasticizers: Cinnamate esters have been successfully demonstrated as "green" or bio-based plasticizers for commodity polymers like polylactide (PLA) and polyvinyl chloride (PVC). researchgate.netmdpi.com Their incorporation can significantly enhance the ductility and impact strength of these otherwise brittle materials, offering an environmentally friendly alternative to traditional phthalate-based plasticizers. researchgate.netcore.ac.uk
UV Protection: Cinnamate derivatives are a major class of organic ultraviolet (UV) filters used in commercial sunscreens and cosmetics to protect the skin from harmful solar radiation. researchgate.netresearchgate.net
Future research will focus on fine-tuning the photoresponsive properties of cinnamate-based materials for higher resolution lithography and more stable data storage. Further exploration into their use as bio-based additives in a wider range of polymer systems will also be a key area of investigation.
Deepening Understanding of Environmental Fate and Biotransformation
As the use of this compound and other cinnamates expands, a thorough understanding of their environmental fate and biotransformation pathways becomes increasingly important.
Studies have shown that the primary metabolic route for cinnamate esters in biological systems is hydrolysis to cinnamic acid and the corresponding alcohol. nih.govnih.gov The resulting cinnamic acid is the central molecule for further degradation. The microbial breakdown of cinnamic acid has been elucidated in several microorganisms, such as Stenotrophomonas sp. TRMK2. nih.gov The typical catabolic pathway involves several key enzymatic steps:
Reduction of the alkene double bond to form 3-phenylpropionic acid. nih.govnih.gov
Hydroxylation of the phenyl ring to produce intermediates like 3-(4-hydroxyphenyl) propionic acid. nih.gov
Side-chain degradation leading to p-hydroxybenzoic acid. nih.gov
Further hydroxylation to form protocatechuic acid, which is a key intermediate that undergoes aromatic ring cleavage, channeling the fragments into central metabolism. nih.gov
Biotransformation studies using various fungal and bacterial cultures have also demonstrated the ability to generate novel cinnamic acid derivatives. rsc.org For example, microbial transformation can yield metabolites like cinnamyl alcohol and methyl cinnamate. rsc.org In some cases, degradation can lead to compounds like styrene (B11656) and benzaldehyde. researchgate.netbenthamdirect.com
Future investigations should aim to identify the specific enzymes and genes responsible for each step in the degradation pathway in a wider range of environmentally relevant microorganisms. This knowledge is crucial for assessing the persistence of cinnamate-based materials in the environment and for developing potential bioremediation strategies. Furthermore, understanding the metabolic fate in higher organisms is essential for evaluating the complete life cycle of these compounds. nih.gov
Table 3: Key Metabolites in the Biotransformation of Cinnamic Acid
| Metabolite | Precursor Compound | Microbial/Biological System | Reference |
| 3-Phenylpropionic acid | Cinnamic acid | Stenotrophomonas sp. TRMK2, Rhodococcus sp. | nih.govnih.gov |
| 3-(4-Hydroxyphenyl) propionic acid | 3-Phenylpropionic acid | Stenotrophomonas sp. TRMK2 | nih.gov |
| p-Hydroxybenzoic acid | 3-(4-Hydroxyphenyl) propionic acid | Stenotrophomonas sp. TRMK2 | nih.gov |
| Protocatechuic acid | p-Hydroxybenzoic acid | Stenotrophomonas sp. TRMK2 | nih.gov |
| Cinnamyl alcohol | Cinnamic acid | Rhizopus species | rsc.org |
| Methyl cinnamate | Cinnamic acid | Penicillium chrysogenum | rsc.org |
| Styrene, Benzaldehyde | Cinnamic acid | Plant Catalase | researchgate.netbenthamdirect.com |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing phenyl 3-phenylprop-2-enoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of α,β-unsaturated esters like this compound typically involves acid-catalyzed esterification of cinnamic acid derivatives or condensation reactions. For optimization, employ Design of Experiments (DoE) principles, such as Central Composite Design (CCD), to systematically vary parameters (e.g., catalyst loading, temperature, solvent polarity) and analyze yield outcomes via HPLC or GC-MS . Safety protocols, including PPE (gloves, goggles) and waste management, are critical due to potential irritant properties of intermediates .
Q. How can crystallographic techniques elucidate the structural and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL or ORTEP-III can resolve bond lengths, angles, and packing motifs. For hydrogen-bonding analysis, graph-set notation (as per Etter’s rules) identifies patterns like chains or cyclic dimers, which are critical for understanding crystal stability . Pre-experiment purification via recrystallization ensures high-quality crystals.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine NMR (, , DEPT) to confirm regiochemistry and ester functionality. IR spectroscopy identifies carbonyl stretching (~1740 cm) and C=C (~1630 cm). Mass spectrometry (EI/ESI-MS) validates molecular weight (e.g., m/z 252.3 for ) . For purity assessment, use HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the thermochemical and electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) calculate ionization potentials, electron affinities, and HOMO-LUMO gaps. Compare computed atomization energies (e.g., 2.4 kcal/mol deviation from experimental values) to validate accuracy . Solvent effects are modeled using PCM or COSMO-RS.
Q. What mechanisms explain the reactivity of this compound in Diels-Alder or Michael addition reactions?
- Methodological Answer : Kinetic studies (UV-Vis or -NMR monitoring) and isotopic labeling (, ) track regioselectivity. Frontier Molecular Orbital (FMO) theory predicts electron-rich dienophiles attacking the α,β-unsaturated ester. For asymmetric catalysis, chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (proline derivatives) enhance enantioselectivity .
Q. How do hydrogen-bonding networks influence the polymorphism of this compound in solid-state formulations?
- Methodological Answer : Variable-temperature XRD and DSC identify polymorph transitions. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O vs. π–π stacking). Compare simulated PXRD patterns (Mercury software) with experimental data to correlate packing motifs with stability .
Q. What challenges arise in quantifying this compound in complex matrices (e.g., biological samples), and how are they mitigated?
- Methodological Answer : Matrix effects in LC-MS/MS (e.g., ion suppression) are addressed using isotope-labeled internal standards (e.g., -phenyl derivatives). Solid-phase extraction (C18 or HLB cartridges) pre-concentrates analytes. For low detection limits (<1 ppb), employ derivatization (dansyl chloride) to enhance MS sensitivity .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Cross-validate using independent sources (e.g., Reaxys, PubChem) and replicate experiments under controlled conditions (e.g., heating rate 1°C/min for DSC). For spectral mismatches, check solvent artifacts (e.g., DMSO-d proton exchange) or tautomerism via variable-temperature NMR .
Q. What statistical approaches are suitable for analyzing inconsistent catalytic activity data in this compound reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
